molecular formula C7H10N4 B11923814 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11923814
M. Wt: 150.18 g/mol
InChI Key: KHJNNGQESBGZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine typically involves the reaction of 3,5-diamino-4-nitropyrazole with acetoacetic ester. This reaction yields two major compounds: 2-amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one and 3-amino-5-(β-hydroxycrotonyl)amino-4-nitropyrazole. The latter can be converted to the desired bicyclic dihydropyrazolo[1,5-a]-pyrimidinone through heating in solution .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .

Common Reagents and Conditions:

    Hydrolysis: Typically involves acidic or basic conditions to break down the compound into simpler molecules.

    Oxidation: Often uses oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Commonly employs reducing agents such as sodium borohydride or lithium aluminum hydride.

    Alkylation: Involves alkyl halides under basic conditions.

    Formylation: Uses formylating agents like formic acid or formamide.

    Nitrosation: Involves nitrosating agents like sodium nitrite in acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine is unique due to its specific substitution pattern and the resulting electronic properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial.

Properties

Molecular Formula

C7H10N4

Molecular Weight

150.18 g/mol

IUPAC Name

2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C7H10N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h4H,2-3H2,1H3,(H2,8,9)

InChI Key

KHJNNGQESBGZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCC(=NC2=C1)N

Origin of Product

United States

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